molecular formula C17H16N2O2S B11649721 methyl [2-(benzylsulfanyl)-1H-benzimidazol-1-yl]acetate

methyl [2-(benzylsulfanyl)-1H-benzimidazol-1-yl]acetate

Cat. No.: B11649721
M. Wt: 312.4 g/mol
InChI Key: QHODMFAMCLVWLT-UHFFFAOYSA-N
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Description

Methyl 2-[2-(benzylsulfanyl)-1H-1,3-benzodiazol-1-yl]acetate is a complex organic compound that features a benzodiazole ring substituted with a benzylsulfanyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(benzylsulfanyl)-1H-1,3-benzodiazol-1-yl]acetate typically involves multiple steps, starting with the preparation of the benzodiazole core. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. The benzylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol group on the benzodiazole ring. The final step involves esterification to introduce the acetate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(benzylsulfanyl)-1H-1,3-benzodiazol-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[2-(benzylsulfanyl)-1H-1,3-benzodiazol-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of methyl 2-[2-(benzylsulfanyl)-1H-1,3-benzodiazol-1-yl]acetate involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, disrupting replication and transcription processes. The benzylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. Additionally, the acetate ester can be hydrolyzed to release the active benzodiazole moiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(benzylsulfanyl)-1H-1,3-benzodiazol-1-yl]acetate is unique due to its combination of a benzodiazole ring and a benzylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

methyl 2-(2-benzylsulfanylbenzimidazol-1-yl)acetate

InChI

InChI=1S/C17H16N2O2S/c1-21-16(20)11-19-15-10-6-5-9-14(15)18-17(19)22-12-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3

InChI Key

QHODMFAMCLVWLT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2N=C1SCC3=CC=CC=C3

Origin of Product

United States

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